Carbonic Anhydrase Inhibition Profile: Lack of Activity Against CA I, II, IX, and XII
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid exhibits minimal to no inhibitory activity against a panel of human carbonic anhydrase isoforms (CA I, II, IX, and XII) with Ki values >50,000 nM, which distinguishes it from other piperidine-carbonyl benzoic acid derivatives that are potent CA inhibitors [1]. This inactivity profile is a critical differentiator for researchers seeking kinase inhibitors devoid of off-target CA activity, which can complicate in vivo studies and lead to undesirable side effects.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | >50,000 nM (CA I, II, IX, XII) |
| Comparator Or Baseline | BDBM50449831: Ki = 0.75 nM (CA XII) and 83 nM (CA II); BDBM50552052: Ki = 5.30 nM (CA XII) |
| Quantified Difference | >66,667-fold lower activity against CA XII vs. BDBM50449831; >9,434-fold lower activity vs. BDBM50552052 |
| Conditions | Stopped-flow CO2 hydration assay with human recombinant CA isoforms expressed in E. coli |
Why This Matters
This inactivity against CA isoforms ensures that kinase inhibition studies are not confounded by off-target carbonic anhydrase effects, which is essential for interpreting cellular and in vivo pharmacology.
- [1] BindingDB BDBM50096140 (CHEMBL3593606). Affinity data for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid against carbonic anhydrase isoforms. View Source
